![molecular formula C24H30F4N4O4 B8143690 Setd2-IN-1 (tfa)](/img/structure/B8143690.png)
Setd2-IN-1 (tfa)
Vue d'ensemble
Description
Setd2-IN-1 (tfa) is a useful research compound. Its molecular formula is C24H30F4N4O4 and its molecular weight is 514.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Setd2-IN-1 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Setd2-IN-1 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cellular Studies in High-Grade Glioma : SETD2-IN-1 (tfa) serves as a novel tool for studying the cellular basis of interactions between high-grade glioma-associated microglia and glioblastoma cells. This research aids in the development of efficient treatment strategies for these types of brain tumors (Liu et al., 2021).
DNA Repair and Cancer Checkpoints : In clear cell renal cell carcinoma, SETD2 is essential for DNA double-strand break repair and activation of the p53-mediated checkpoint, a crucial process in cancer biology (Carvalho et al., 2014).
Lymphoid Malignancies : Targeting SETD2 may offer a potential therapeutic strategy in lymphoid malignancies. It has been shown to promote tumor cell proliferation and contribute to chemotherapy resistance (Li, 2021).
Hepatosplenic T-cell Lymphoma : SETD2 acts as a tumor suppressor gene in hepatosplenic T-cell lymphoma. Its aberrations are linked to aggressive disease, implicating genes like INO80 and PIK3CD (McKinney et al., 2017).
T and B Lineage Development : Setd2 deficiency causes severe developmental blocks in both T and B cell lineages. It affects V(D)J recombination, which is crucial for adaptive immune receptor generation (Ji et al., 2019).
SETD2 Inhibitor for Multiple Myeloma : EZM0414 is a potent, selective, and orally bioavailable inhibitor of SETD2, targeted for clinical studies in multiple myeloma with a specific translocation (Alford et al., 2022).
Colorectal Cancer : SETD2 gene expression is associated with poorer patient survival and increased tumor mutational burden in colorectal cancer (Battaglin et al., 2023).
Chronic Lymphocytic Leukemia : SETD2 aberrations are recurrent, early loss-of-function events in chronic lymphocytic leukemia pathobiology, linked to aggressive disease (Parker et al., 2016).
Propriétés
IUPAC Name |
N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASNOYOGMISGTP-PPPUBMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F4N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Setd2-IN-1 tfa |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.